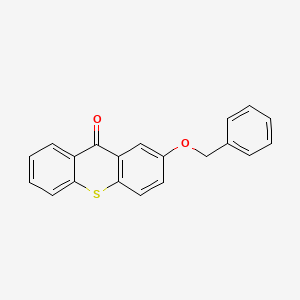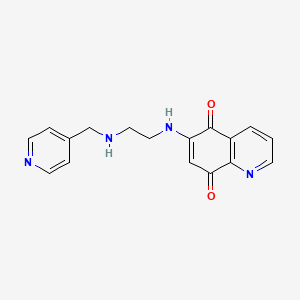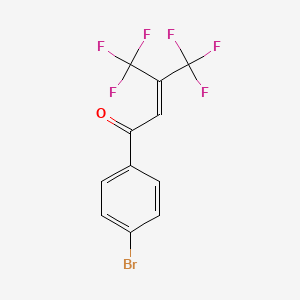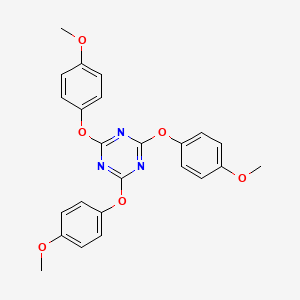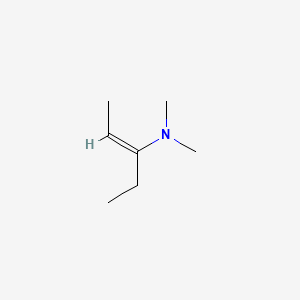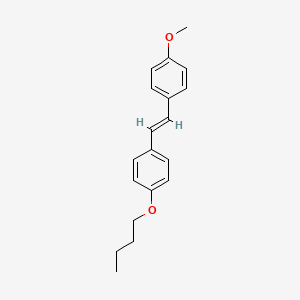
4-Methoxy-4'-butoxy-trans-stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-butoxy-trans-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms. This particular compound has the molecular formula C19H22O2 and a molecular weight of 282.3768 . Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-butoxy-trans-stilbene typically involves the reaction of 4-methoxybenzaldehyde with 4-butoxybenzaldehyde under basic conditions. The reaction proceeds via a Wittig reaction or a Heck coupling reaction, both of which are common methods for forming carbon-carbon double bonds in organic synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig or Heck reactions, optimized for high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4’-butoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Hydroxylated stilbenes.
Reduction: Saturated stilbenes.
Substitution: Halogenated or nitrated stilbenes.
Scientific Research Applications
4-Methoxy-4’-butoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The biological effects of 4-Methoxy-4’-butoxy-trans-stilbene are mediated through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It modulates signaling pathways such as NF-κB and MAPK, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation
Comparison with Similar Compounds
4-Methoxy-4’-butoxy-trans-stilbene can be compared with other stilbene derivatives such as resveratrol, pterostilbene, and combretastatin:
Resveratrol: Known for its antioxidant and cardioprotective properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: Potent anticancer agent with vascular-disrupting properties.
These compounds share a common stilbene backbone but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
35135-42-3 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-butoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C19H22O2/c1-3-4-15-21-19-13-9-17(10-14-19)6-5-16-7-11-18(20-2)12-8-16/h5-14H,3-4,15H2,1-2H3/b6-5+ |
InChI Key |
RKTLNHBAULXRBR-AATRIKPKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


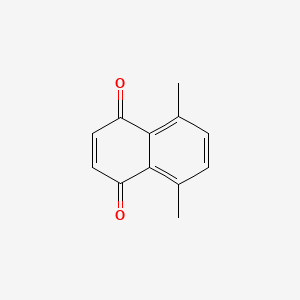
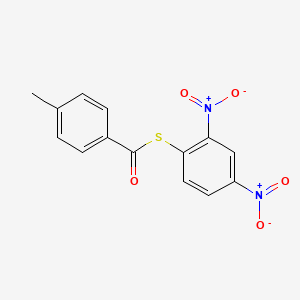


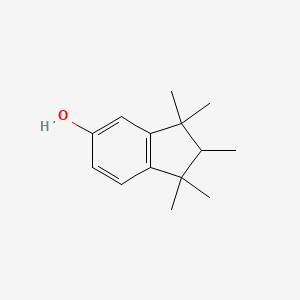
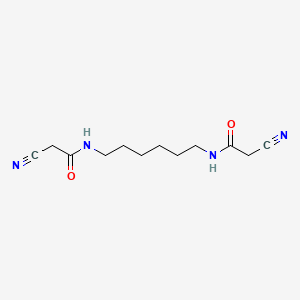
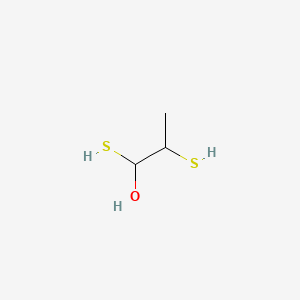

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
